molecular formula C15H11ClO B3034809 4'-Chlorochalcone CAS No. 22966-22-9

4'-Chlorochalcone

Cat. No.: B3034809
CAS No.: 22966-22-9
M. Wt: 242.7 g/mol
InChI Key: HIINIOLNGCQCSM-IZZDOVSWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of 4’-Chlorochalcone can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The product is then purified through recrystallization, typically using ethanol as the solvent .

Chemical Reactions Analysis

Types of Reactions: 4’-Chlorochalcone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Chlorochalcone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4’-Chlorochalcone can be compared with other chalcone derivatives:

Uniqueness: The presence of the chlorine atom in 4’-Chlorochalcone imparts unique electronic and steric properties, making it distinct in its reactivity and applications compared to other chalcone derivatives .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINIOLNGCQCSM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313946
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-22-9, 956-02-5
Record name trans-4′-Chlorochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorochalcone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4'-Chlorochalcone?

A1: this compound, also known as (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, has the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol. Spectroscopically, it exhibits a characteristic carbonyl stretch in the infrared spectrum around 1650 cm-1. Its 1H NMR spectrum showcases trans-olefinic protons as doublets with a large coupling constant (J ≈ 15 Hz) in the region of 7-8 ppm. []

Q2: How is this compound typically synthesized?

A2: this compound is commonly synthesized via the Claisen-Schmidt condensation reaction. This involves reacting acetophenone with 4-chlorobenzaldehyde in the presence of a base, typically potassium hydroxide, in a suitable solvent like ethanol. [, , , ]

Q3: What are some of the biological activities reported for this compound and its derivatives?

A3: this compound and its derivatives have been studied for various biological activities, including:

  • Antiplasmodial Activity: Research suggests potential against the chloroquine-resistant K1 strain of Plasmodium falciparum. []
  • Antimicrobial Activity: Studies indicate moderate activity against specific Gram-positive bacteria and weak antifungal activity. [, ]
  • Antifungal Activity: Some derivatives display promising activity against fungal strains, particularly Microsporum gypseum, potentially useful in treating dermatomycoses. []
  • Antitrichomonal Activity: Exhibits potent in vitro activity against Trichomonas gallinae, a protozoan parasite affecting birds. []
  • Hypolipidemic Activity: Certain derivatives demonstrated significant reduction in serum total cholesterol and triglycerides in both acute and chronic animal models. []

Q4: How does the position of the chlorine atom on the aromatic ring affect the properties of hydroxychlorochalcones?

A4: The position of the chlorine atom significantly influences the molecular structure and consequently, the physical and chemical properties of hydroxychlorochalcones. Studies comparing 2'-Hydroxy-4',6'-dimethyl-2-chlorochalcone and 2'-Hydroxy-4',6'-dimethyl-4-chlorochalcone revealed variations in planarity and intermolecular interactions based on Hirshfeld surface analysis. [, ]

Q5: What insights have computational chemistry studies provided regarding this compound and its derivatives?

A5: Computational studies, including density functional theory (DFT) calculations, have been employed to understand the molecular geometry, frontier molecular orbitals, and electronic properties of this compound derivatives. [, ] These studies help rationalize observed reactivity, stability, and potential applications in areas like optoelectronics.

Q6: Has this compound been investigated for its nonlinear optical (NLO) properties?

A6: Yes, this compound derivatives have shown promising second harmonic generation (SHG) properties. For instance, single crystals of 4-Methoxy-4'-chlorochalcone exhibited SHG efficiency significantly higher than urea, a standard reference material. [, ]

Q7: How does the introduction of different substituents on the aromatic rings of chalcones impact their biological activity?

A7: Structure-activity relationship (SAR) studies highlight the importance of substituents in modulating the biological activity of chalcones. For example, the presence of electron-donating groups like methoxy generally enhances antioxidant activity, while electron-withdrawing groups like chlorine can influence metal chelation properties. [] Furthermore, specific substituents have been linked to improved antiplasmodial, antimicrobial, and anticancer activities. [, , ]

Q8: Are there any studies on the interaction of this compound and its derivatives with proteins like human serum albumin (HSA)?

A8: Yes, research has explored the interaction between this compound and HSA using spectroscopic techniques like fluorescence quenching and synchronous fluorescence spectroscopy. These studies revealed the binding affinity, binding sites, and the influence of substituents on the interaction. []

Q9: Has this compound been explored for material science applications?

A9: this compound has been investigated for its potential in material science, particularly in developing energy storage devices. Studies have explored its incorporation into polyvinylidene fluoride (PVDF) films to enhance electroactive β crystal nucleation, improve dielectric properties, and enable light-induced self-charging capabilities. []

Q10: What are some of the analytical techniques commonly employed for the characterization and quantification of this compound?

A10: Various analytical techniques are used to characterize and quantify this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. []
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by measuring the absorption of infrared radiation. [, ]
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzes the absorption and transmission of UV-Vis light, providing information about electronic transitions and conjugation. []
  • Thin Layer Chromatography (TLC): A simple technique for separating and visualizing components of a mixture. []

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